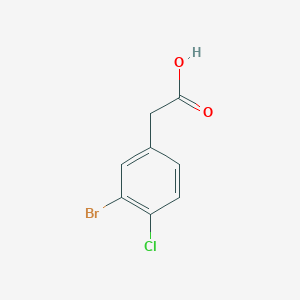

(2-Bromo-5-fluoropyridin-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

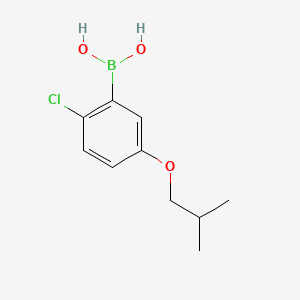

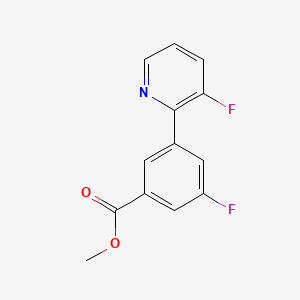

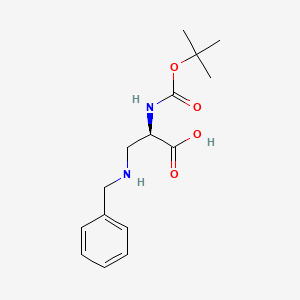

“(2-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227502-29-5. It has a molecular weight of 206.01 . The IUPAC name for this compound is (2-bromo-5-fluoropyridin-4-yl)methanol .

Molecular Structure Analysis

The molecular formula of “(2-Bromo-5-fluoropyridin-4-yl)methanol” is C6H5BrFNO . The InChI code for this compound is 1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromo-5-fluoropyridin-4-yl)methanol” are not available, bromo-fluoropyridines are known to undergo reactions such as palladium-catalyzed homo-coupling to give the corresponding biaryl .Physical And Chemical Properties Analysis

“(2-Bromo-5-fluoropyridin-4-yl)methanol” is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“(2-Bromo-5-fluoropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO . It is used as a building block in the synthesis of various complex molecules. Its bromo and fluoro groups make it a versatile reagent in organic synthesis .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are an important class of compounds in medicinal chemistry . “(2-Bromo-5-fluoropyridin-4-yl)methanol” can be used in the synthesis of these compounds. The presence of fluorine atoms in these compounds can enhance their biological activity .

Synthesis of Herbicides and Insecticides

The compound can also be used as a starting material for the synthesis of certain herbicides and insecticides . The fluorine atom in the compound can improve the efficacy of these agricultural products .

Synthesis of AMPA Potentiators

AMPA potentiators are drugs that enhance the activity of the AMPA receptor, a type of glutamate receptor in the brain. “(2-Bromo-5-fluoropyridin-4-yl)methanol” can be used in the synthesis of pyridothiadiazene 1,1-dioxides, which act as AMPA potentiators .

Synthesis of Radiobiological Compounds

The compound can be used in the synthesis of F 18-substituted pyridines, which are of special interest as potential imaging agents for various biological applications .

Synthesis of Fluorine-Containing Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . “(2-Bromo-5-fluoropyridin-4-yl)methanol” can be used in the synthesis of these fluorine-containing pharmaceuticals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the way they interact with their targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may play a role in a variety of biochemical pathways .

Result of Action

Given its structural similarity to other fluoropyridines, it may share some of their biological properties .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

(2-bromo-5-fluoropyridin-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMVUTPTMBNBQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743891 |

Source

|

| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-fluoropyridin-4-yl)methanol | |

CAS RN |

1227502-29-5 |

Source

|

| Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)

![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)